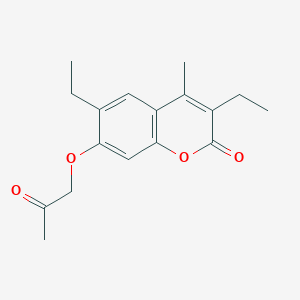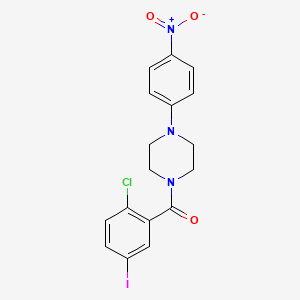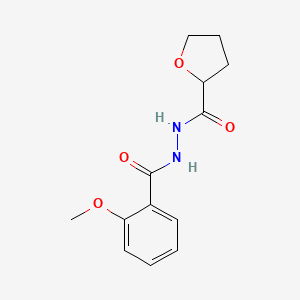
3,6-diethyl-4-methyl-7-(2-oxopropoxy)-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-diethyl-4-methyl-7-(2-oxopropoxy)-2H-chromen-2-one, also known as Dicumarol, is a chemical compound that belongs to the class of coumarin derivatives. It was first discovered in the 1940s and has since been used in various scientific research applications due to its unique properties.
Mecanismo De Acción
3,6-diethyl-4-methyl-7-(2-oxopropoxy)-2H-chromen-2-one works by inhibiting the activity of vitamin K epoxide reductase, which is necessary for the production of clotting factors in the liver. This results in a decrease in the production of clotting factors and a subsequent decrease in blood clotting ability.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anticoagulant properties, this compound has been shown to have antioxidant, anti-inflammatory, and anti-tumor effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3,6-diethyl-4-methyl-7-(2-oxopropoxy)-2H-chromen-2-one in lab experiments is its ability to inhibit vitamin K epoxide reductase, which can be useful in studying the blood clotting process. However, this compound also has limitations, such as its potential toxicity and the need for careful dosing to avoid adverse effects.
Direcciones Futuras
There are several future directions for research involving 3,6-diethyl-4-methyl-7-(2-oxopropoxy)-2H-chromen-2-one. One area of interest is the investigation of this compound as a potential treatment for cancer, due to its anti-tumor properties. Another area of interest is the development of new anticoagulant drugs based on the structure of this compound, which could potentially have fewer side effects than current anticoagulant medications.
In conclusion, this compound is a unique chemical compound with a variety of scientific research applications. Its ability to inhibit vitamin K epoxide reductase has led to investigations into its potential use as an anticoagulant drug, as well as its other biochemical and physiological effects. Further research into this compound and its derivatives could lead to the development of new treatments for various diseases and conditions.
Métodos De Síntesis
The synthesis of 3,6-diethyl-4-methyl-7-(2-oxopropoxy)-2H-chromen-2-one involves the condensation of 3,4-dihydrocoumarin with diethyl malonate, followed by the addition of ethyl bromide and sodium ethoxide. The resulting product is then treated with acetic anhydride and sodium acetate to yield this compound.
Aplicaciones Científicas De Investigación
3,6-diethyl-4-methyl-7-(2-oxopropoxy)-2H-chromen-2-one has been widely used in scientific research due to its ability to inhibit vitamin K epoxide reductase, an enzyme involved in the blood clotting process. This property has led to the investigation of this compound as a potential anticoagulant drug.
Propiedades
IUPAC Name |
3,6-diethyl-4-methyl-7-(2-oxopropoxy)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O4/c1-5-12-7-14-11(4)13(6-2)17(19)21-16(14)8-15(12)20-9-10(3)18/h7-8H,5-6,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJNFVHZKNJXYEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OCC(=O)C)OC(=O)C(=C2C)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3,4-dimethylphenyl)-2-oxoethyl 4-[(4'-nitro-4-biphenylyl)amino]-4-oxobutanoate](/img/structure/B5039058.png)
![4-[3-(3-chlorophenoxy)-5-nitrophenoxy]benzamide](/img/structure/B5039081.png)
![N-({[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-propoxybenzamide](/img/structure/B5039083.png)

![ethyl 2-[(N-(4-methylphenyl)-N-{[4-(methylthio)phenyl]sulfonyl}glycyl)amino]benzoate](/img/structure/B5039092.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-1-methylcyclohexanecarboxamide](/img/structure/B5039099.png)

![10-bromo-3-(butylthio)-6-(5-methyl-2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5039113.png)
![1-[4-(4-methoxybenzoyl)-1-piperazinyl]-3-phenoxy-2-propanol hydrochloride](/img/structure/B5039120.png)
![4-methoxy-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5039126.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinyl]propanamide](/img/structure/B5039137.png)

![1-{[2-(4-fluorophenyl)-5-methyl-1,3-thiazol-4-yl]carbonyl}-4-(2-pyridinyl)piperazine](/img/structure/B5039158.png)
![2,4-diphenyl-3-[(2-propyn-1-yloxy)carbonyl]cyclobutanecarboxylic acid](/img/structure/B5039159.png)